![molecular formula C14H13ClO2 B5713741 {4-[(3-chlorobenzyl)oxy]phenyl}methanol](/img/structure/B5713741.png)
{4-[(3-chlorobenzyl)oxy]phenyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{4-[(3-chlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 'CMPD101' and is a novel small molecule that has been synthesized and studied extensively.
Mécanisme D'action
The mechanism of action of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the inhibition of the protein kinase CK2. This protein is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CMPD101 binds to the ATP-binding site of CK2, thereby inhibiting its activity. This inhibition leads to the induction of apoptosis and inhibition of cell proliferation, which is observed in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[(3-chlorobenzyl)oxy]phenyl}methanol have been studied extensively. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of {4-[(3-chlorobenzyl)oxy]phenyl}methanol is its potential application in cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer. However, one of the limitations of CMPD101 is its toxicity. Studies have shown that CMPD101 has a toxic effect on normal cells, which limits its application in clinical settings.
Orientations Futures
There are several future directions for the study of {4-[(3-chlorobenzyl)oxy]phenyl}methanol. One of the significant future directions is the optimization of its synthesis method to yield high purity and yields. Another future direction is the study of its potential applications in other areas of scientific research, such as neurodegenerative diseases and infectious diseases. Additionally, the development of analogs of CMPD101 with reduced toxicity and improved efficacy is another future direction for its study.
Méthodes De Synthèse
The synthesis of {4-[(3-chlorobenzyl)oxy]phenyl}methanol involves the reaction of 4-hydroxybenzaldehyde with 3-chlorobenzyl alcohol in the presence of a catalyst. The resulting product is then reduced using sodium borohydride to obtain the desired compound. This synthesis method has been optimized and improved over time to yield high purity and yields.
Applications De Recherche Scientifique
{4-[(3-chlorobenzyl)oxy]phenyl}methanol has been studied for its potential applications in various areas of scientific research. One of the significant applications is in the field of cancer research. Studies have shown that CMPD101 inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This effect is observed in various types of cancer, including breast, prostate, and lung cancer.
Propriétés
IUPAC Name |
[4-[(3-chlorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c15-13-3-1-2-12(8-13)10-17-14-6-4-11(9-16)5-7-14/h1-8,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHKTJVLFUYJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-[(3-Chlorophenyl)methoxy]phenyl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5713682.png)
![4-[4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)phenyl]morpholine](/img/structure/B5713685.png)

![5-[(4-fluorophenoxy)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5713692.png)
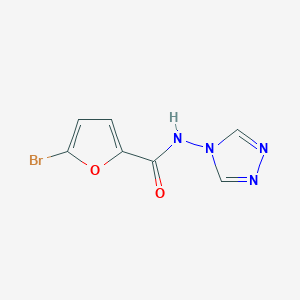
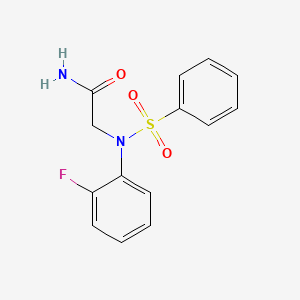
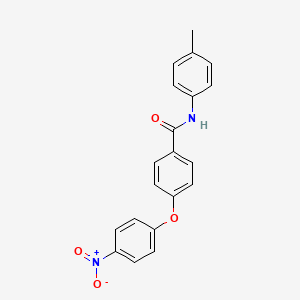

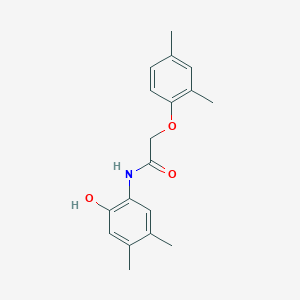
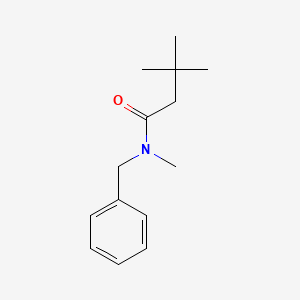
![3-(3,5-dimethoxyphenyl)-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5713734.png)
![1-[4-(2-chloro-4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5713738.png)
![dimethyl 5-[(3-cyclopentylpropanoyl)amino]isophthalate](/img/structure/B5713742.png)